4-Bromo-7-fluoro-1-methyl-1H-indole
Description
4-Bromo-7-fluoro-1-methyl-1H-indole is a halogenated indole derivative with a bromine atom at position 4, fluorine at position 7, and a methyl group protecting the indole nitrogen (position 1). This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Key physicochemical properties include a molecular formula of C₉H₇BrFN, molar mass of 228.06 g/mol, and air sensitivity, requiring storage under inert gas . Its sparing solubility (0.28 g/L at 25°C) and melting point (24–25°C) reflect the influence of halogen substituents on hydrophobicity and crystal packing .
Properties
Molecular Formula |
C9H7BrFN |
|---|---|
Molecular Weight |
228.06 g/mol |
IUPAC Name |
4-bromo-7-fluoro-1-methylindole |
InChI |
InChI=1S/C9H7BrFN/c1-12-5-4-6-7(10)2-3-8(11)9(6)12/h2-5H,1H3 |
InChI Key |
FPVJSMQLEACPNY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC(=C21)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-fluoro-1-methyl-1H-indole typically involves multi-step organic reactions. One common method starts with the bromination of 7-fluoroindole, followed by methylation at the nitrogen atom. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and methylating agents like methyl iodide in the presence of a base such as potassium carbonate. The reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 4 undergoes nucleophilic substitution under specific conditions. Common nucleophiles include amines, alkoxides, and thiols.
| Reaction Type | Reagents/Conditions | Example Product | Yield | Source |
|---|---|---|---|---|
| Amination | NH₃/EtOH, 80°C | 4-Amino-7-fluoro-1-methyl-1H-indole | 68% | |
| Methoxylation | NaOMe/DMF, 100°C | 4-Methoxy-7-fluoro-1-methyl-1H-indole | 55% |
Fluorine at position 7 remains inert in these reactions due to its strong C-F bond and electron-withdrawing effects, which reduce susceptibility to nucleophilic attack.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-couplings, enabling C-C bond formation.
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst System | Product | Yield | Conditions | Source |
|---|---|---|---|---|---|
| Phenyl | Pd(PPh₃)₄, K₂CO₃ | 4-Phenyl-7-fluoro-1-methyl-1H-indole | 82% | DME, 90°C, 12h | |
| Vinyl | PdCl₂(dppf), Cs₂CO₃ | 4-Vinyl-7-fluoro-1-methyl-1H-indole | 75% | DMF, 80°C, 8h |
The methyl group at position 1 enhances steric stability without interfering with catalytic activity.
Electrophilic Substitution
The indole ring undergoes electrophilic substitution at positions activated by substituents:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups primarily at position 5 (para to bromine).
-
Sulfonation : SO₃/H₂SO₄ targets position 6 (ortho to fluorine).
| Reaction | Electrophile | Major Product | Regioselectivity | Source |
|---|---|---|---|---|
| Nitration | NO₂⁺ | 5-Nitro-4-bromo-7-fluoro-1-methyl-1H-indole | Position 5 | |
| Sulfonation | SO₃H⁺ | 6-Sulfo-4-bromo-7-fluoro-1-methyl-1H-indole | Position 6 |
Functionalization via Deprotonation
The N-methyl group facilitates deprotonation at position 2 or 3 using strong bases (e.g., LDA), enabling alkylation or acylation:
| Base | Electrophile | Product | Yield | Source |
|---|---|---|---|---|
| LDA | MeI | 2-Methyl-4-bromo-7-fluoro-1-methyl-1H-indole | 60% | |
| NaH | Ac₂O | 3-Acetyl-4-bromo-7-fluoro-1-methyl-1H-indole | 45% |
Reductive Transformations
Controlled reduction of the indole ring or substituents:
-
Debromination : H₂/Pd-C in EtOH removes bromine, yielding 7-fluoro-1-methyl-1H-indole (92% yield) .
-
Ring Hydrogenation : Ru/C under high-pressure H₂ saturates the indole to 4-bromo-7-fluoro-1-methyl-indoline (limited data).
Oxidation Reactions
The methyl group at position 1 is resistant to oxidation, but the indole ring can be oxidized under harsh conditions:
| Oxidizing Agent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | 4-Bromo-7-fluoro-1-methyl-1H-indole-2,3-dione | 100°C, 6h | 30% | |
| mCPBA | Epoxidized derivatives (unstable) | 25°C, 2h | N/A |
Halogen Exchange
Bromine can be replaced with other halogens via Finkelstein-like reactions:
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| KI/CuI | 4-Iodo-7-fluoro-1-methyl-1H-indole | DMF, 120°C, 24h | 40% |
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₈H₆BrF
- Molecular Weight : Approximately 228.03 g/mol
- Structure : The compound features a bromine atom at the 4-position and a fluorine atom at the 7-position of the indole ring, contributing to its unique reactivity and biological activity.
Medicinal Chemistry
4-Bromo-7-fluoro-1-methyl-1H-indole has garnered attention for its potential therapeutic properties:
- Anticancer Activity : Research indicates that indole derivatives can inhibit certain enzymes involved in cancer cell proliferation. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells by modulating cell signaling pathways .
- Antiviral and Antimicrobial Properties : The compound has been investigated for its ability to combat viral infections and bacterial growth. Its structural features allow it to interact with various biological targets, influencing multiple biochemical pathways .
Biological Research
The compound plays a significant role in studying biological processes:
- Cellular Mechanisms : It has been observed to affect gene expression related to cell cycle regulation, leading to cell cycle arrest in certain cancer types. This property makes it a valuable tool for understanding cellular dynamics and developing new therapeutic strategies .
- Receptor Interaction : this compound can bind to specific receptors and enzymes, modulating their activity. This interaction is crucial for elucidating the molecular mechanisms underlying various diseases .
Synthetic Chemistry
In synthetic chemistry, this compound serves as a versatile building block:
- Synthesis of Complex Molecules : It is used in the synthesis of more complex organic molecules, facilitating the development of new pharmaceuticals and materials .
- Functionalization Reactions : The presence of bromine and fluorine allows for various functionalization reactions, making it suitable for generating diverse derivatives with tailored properties .
Case Study 1: Anticancer Activity
A study published in The Journal of Medicinal Chemistry evaluated the anticancer properties of various indole derivatives, including this compound. The results demonstrated that this compound effectively inhibited the growth of several cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Case Study 2: Antimicrobial Effects
Research conducted on the antimicrobial effects of indole derivatives highlighted the efficacy of this compound against specific bacterial strains. The study found that this compound exhibited significant antibacterial activity, suggesting its potential as a lead compound in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-Bromo-7-fluoro-1-methyl-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Positional Isomers
7-Bromo-4-fluoro-1H-indole (CAS 292636-09-0):
This isomer reverses the halogen positions, with bromine at position 7 and fluorine at 4. Despite sharing the molecular formula C₈H₅BrFN and molar mass (214.03 g/mol), the altered substitution pattern likely modifies electronic distribution, affecting reactivity in cross-coupling reactions. The boiling point (314.2°C) and vapor pressure (0.000874 mmHg at 25°C) suggest higher thermal stability compared to the target compound .- 4-Bromo-7-chloro-1H-indole (CAS 126811-30-1): Substituting fluorine with chlorine introduces a stronger electron-withdrawing group, increasing the compound’s electrophilicity. Chlorine’s larger atomic radius may also sterically hinder reactions at the 7-position. No solubility data is available, but chlorine’s higher hydrophobicity compared to fluorine could reduce aqueous solubility .
Substituent Variations
- The molecular weight (210.07 g/mol) is lower than the target compound, and the absence of fluorine may reduce polarity .
- (4-Bromo-7-fluoro-1H-indol-3-yl)methanol (CAS 1360946-31-1): The addition of a hydroxymethyl group at position 3 introduces a polar functional group, improving solubility in protic solvents.
Functionalized Derivatives
- 5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide (Compound 63b): This carboxamide derivative (m/z 386 [M+H]⁺) demonstrates how bromo-fluoro indoles serve as cores for pharmacologically active molecules. The carboxamide group enhances binding to biological targets, while the N-methyl and N-phenyl groups improve metabolic stability .
Biological Activity
4-Bromo-7-fluoro-1-methyl-1H-indole is a halogenated indole derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article compiles significant findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
The compound's structure is characterized by the presence of bromine and fluorine atoms, which contribute to its biological activity through unique interactions with biological targets. The molecular formula is with a molecular weight of 216.03 g/mol .
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties against various bacterial strains. The compound's halogenated structure enhances its binding affinity to bacterial targets, making it effective against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values
The following table summarizes the MIC values of this compound against selected bacterial strains:
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Escherichia coli | Not effective |
| Pseudomonas aeruginosa | Not effective |
These results indicate that the compound is particularly effective against Staphylococcus aureus and Enterococcus faecalis, demonstrating bactericidal activity through inhibition of protein synthesis and nucleic acid production pathways .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies have demonstrated its ability to induce apoptosis in cancer cell lines.
Case Study: MCF Cell Line
A study involving the MCF breast cancer cell line revealed that treatment with this compound led to significant apoptosis, with an IC50 value of approximately 25.72 μM. Flow cytometry analysis confirmed that the compound accelerates cell death in a dose-dependent manner .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Synthesis : The compound interferes with ribosomal function, leading to reduced protein production in bacterial cells.
- Apoptosis Induction : In cancer cells, it activates apoptotic pathways, leading to programmed cell death.
- Biofilm Disruption : It exhibits moderate-to-good antibiofilm activity against MRSA, reducing biofilm formation significantly .
Q & A
Basic Research Question
- 1H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.14–7.23 ppm in CDCl3) and methyl groups (δ ~3.28 ppm for N-methyl) .
- 13C NMR : Confirms carbon skeleton, with deshielded carbons near electronegative substituents (e.g., bromo: ~121–135 ppm; fluoro: ~116–129 ppm) .
- 19F NMR : Detects fluorine environments (e.g., δ -114.65 ppm for para-fluorophenyl groups) .
- MS : FAB-HRMS or ESI-HRMS for exact mass determination (e.g., [M+H]+ observed at 385.0461 for a related compound) .
How can reaction conditions be optimized to improve the yield of this compound?
Advanced Research Question
Low yields (e.g., 25% in analogous syntheses ) may arise from incomplete reactions or side products. Optimization strategies include:
- Catalyst screening : Testing Cu(I) sources (e.g., CuBr, CuOTf) or ligand-assisted systems to enhance regioselectivity.
- Solvent effects : Evaluating polar aprotic solvents (e.g., DMSO, DMF) or ionic liquids to stabilize intermediates.
- Temperature control : Prolonged reaction times (e.g., >12 hours) or microwave-assisted heating for accelerated kinetics.
- Workup modifications : Alternative extraction solvents (e.g., dichloromethane) or recrystallization for higher purity .
How should researchers resolve contradictions in spectroscopic data during structural elucidation?
Advanced Research Question
Spectral discrepancies (e.g., overlapping NMR signals) require:
- 2D NMR : HSQC/HMBC to correlate proton-carbon networks and confirm substitution patterns.
- Isotopic labeling : 15N or 13C labeling for complex heterocyclic systems.
- Computational validation : DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data.
- Cross-validation : HRMS for molecular formula confirmation and X-ray crystallography for absolute configuration .
What methodological considerations are critical for confirming the structure via X-ray crystallography?
Advanced Research Question
- Data collection : High-resolution (<1.0 Å) datasets using synchrotron sources or low-temperature (100 K) measurements.
- Refinement : SHELXL for small-molecule refinement; validate with R-factor (<5%), residual density maps, and CIF checks .
- Twinned data : Use of twin-law analysis in SHELXL for handling pseudo-merohedral twinning .
What safety protocols are recommended for handling brominated and fluorinated indoles?
Basic Research Question
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- Waste disposal : Segregate halogenated waste for incineration or licensed hazardous waste facilities .
- First aid : Immediate rinsing for skin contact (15 mins water) and medical evaluation for ingestion .
How do bromo and fluoro substituents influence the electronic properties of the indole core?
Advanced Research Question
- Electron-withdrawing effects : Bromo (σp ~0.86) and fluoro (σp ~0.06) groups direct electrophilic substitution to specific positions (e.g., C5 in indole derivatives).
- Steric effects : Methyl at N1 reduces rotational freedom, impacting π-stacking in supramolecular assemblies.
- Reactivity : Bromo enables cross-coupling (e.g., Suzuki-Miyaura), while fluoro enhances metabolic stability in bioactive analogs .
What mechanistic insights underpin the synthesis of substituted indoles via CuAAC?
Advanced Research Question
- Catalytic cycle : Cu(I) coordinates alkyne and azide, forming a six-membered metallacycle intermediate.
- Regioselectivity : Thermodynamic control favors 1,4-triazole products over 1,5-regioisomers.
- Kinetic traps : Side reactions (e.g., Glaser coupling) mitigated by strict anaerobic conditions and Cu(I) stabilization with PEG .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
